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molecular formula C11H13BrO3 B8487020 3-(3-Bromo-4-methoxy-5-methylphenyl)propionic acid

3-(3-Bromo-4-methoxy-5-methylphenyl)propionic acid

Cat. No. B8487020
M. Wt: 273.12 g/mol
InChI Key: BYPYQFUCCBMZPK-UHFFFAOYSA-N
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Patent
US06235789B1

Procedure details

To a solution of 17.0 g (56.4 mmol) of ethyl 3-(3bromo-4-methoxy-5-methylphenyl)propionate in methanol (30 ml) was added a 8N aqueous solution of sodium hydroxide (200 ml). The mixture was stirred for 18 hours at room temperature. The reaction mixture was acidified with 5N HCl, which was subjected to extraction with chloroform. The extract solution was washed with brine, which was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 14.8 g (yield 96%) of the above-titled compound as an oily product.
Name
ethyl 3-(3bromo-4-methoxy-5-methylphenyl)propionate
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])[CH:5]=[C:6]([CH3:10])[C:7]=1[O:8][CH3:9].[OH-].[Na+].Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([CH3:10])[C:7]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
ethyl 3-(3bromo-4-methoxy-5-methylphenyl)propionate
Quantity
17 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1OC)C)CCC(=O)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with chloroform
WASH
Type
WASH
Details
The extract solution was washed with brine, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1OC)C)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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